molecular formula C20H21N3O5S B2964186 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide CAS No. 903352-72-7

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2964186
CAS No.: 903352-72-7
M. Wt: 415.46
InChI Key: IDCDLSAQLQQKFQ-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a pyridazine ring with a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would typically include the preparation of intermediates, followed by the final coupling reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfaethoxypyridazine: Another sulfonamide with similar antibacterial properties.

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    Sulfamethoxazole: A widely used sulfonamide antibiotic.

Uniqueness

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of a pyridazine ring and a sulfonamide group.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-4-28-20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-29(24,25)19-10-8-16(26-2)13-18(19)27-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCDLSAQLQQKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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